molecular formula C10H11NO2S B11891814 (2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile CAS No. 138352-21-3

(2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile

Cat. No.: B11891814
CAS No.: 138352-21-3
M. Wt: 209.27 g/mol
InChI Key: PHKNCOGQLPENIA-UHFFFAOYSA-N
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Description

2-(2-oxo-1-oxa-3-thiaspiro[45]decan-4-ylidene)acetonitrile is a chemical compound with the molecular formula C10H11NO2S It is known for its unique spirocyclic structure, which includes an oxo group, an oxa group, and a thia group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This reaction yields the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane compounds .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent.

    Material Science: The unique spirocyclic structure of the compound makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-(2-oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile involves its interaction with molecular targets in cells. The compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways. It interacts with proteins involved in cell cycle regulation and apoptosis, leading to the inhibition of cell proliferation and induction of programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxo-1-oxa-3-thiaspiro[45]decan-4-ylidene)acetonitrile is unique due to its combination of oxo, oxa, and thia groups within a spirocyclic structure

Properties

CAS No.

138352-21-3

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

2-(2-oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile

InChI

InChI=1S/C10H11NO2S/c11-7-4-8-10(13-9(12)14-8)5-2-1-3-6-10/h4H,1-3,5-6H2

InChI Key

PHKNCOGQLPENIA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=CC#N)SC(=O)O2

Origin of Product

United States

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